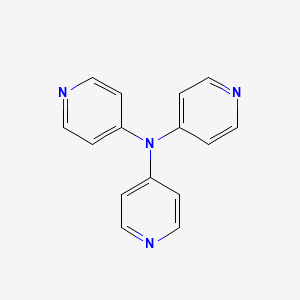

Tri(pyridin-4-yl)amine

Overview

Description

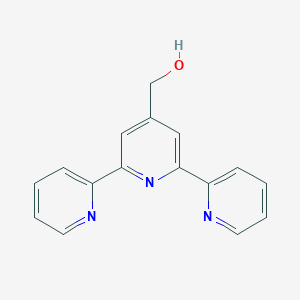

Tri(pyridin-4-yl)amine is a chemical compound with the formula C15H12N4. It has a molecular weight of 248.28 .

Synthesis Analysis

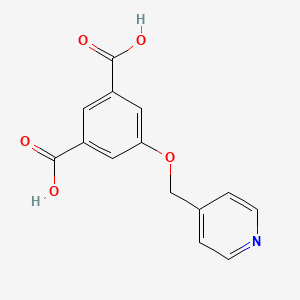

A general synthesis method for this compound involves a condensation reaction of 4-pyridinecarboxylic acid with 1-amino-4-pyridone to form 1-amino-4-pyridylcarboxylic acid. This is then condensed with ammonia or trimethylamine at low temperatures using thionyl chloride or dichloromethane as a solvent .Molecular Structure Analysis

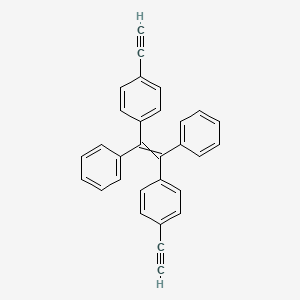

The molecular structure of this compound has been studied in various papers . The crystal structure of a related compound, tris(4-(pyridin-4-yl)phenyl)amine, has been reported .Chemical Reactions Analysis

This compound has been used in the synthesis of a multifunctional coordination framework, [Mn(NPy3)Cl·3MeOH·DMF]n, which contains the redox-active tris(4-(pyridine-4-yl)phenyl)amine ligand (NPy3). The redox properties of the framework were investigated, and the oxidized state of the framework was generated chemically and spectroelectrochemically .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.239±0.06 g/cm3 and a predicted boiling point of 427.2±25.0 °C . It is soluble in most organic solvents such as ether, ethanol, and dichloromethane, and slightly soluble in water .Scientific Research Applications

1. Metal-Organic Frameworks (MOFs)

- Magnetization Enhancement : A study by Gao et al. (2022) synthesized a copper-based MOF using tri(pyridin-4-yl)amine that exhibited a radical-actuated coloration phenomenon. This MOF showed a significant increase in magnetization (32%) at room temperature upon light irradiation, the largest enhancement among radical-based photochromic systems (Gao et al., 2022).

2. Catalysis

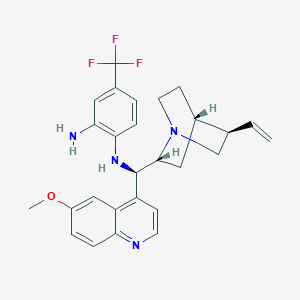

- Aminomethylation Reactions : Haruki Nagae et al. (2015) reported that group 3 metal triamido complexes, including yttrium and gadolinium, catalyzed the ortho-C-H bond addition of pyridine derivatives, such as this compound, into nonactivated imines. This reaction resulted in the formation of aminomethylated products, enhancing catalytic activity (Nagae et al., 2015).

3. Electrochemical and Optical Properties

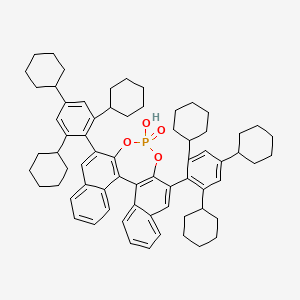

- Redox-Active Ligands in MOFs : Hua et al. (2013) developed a redox-active ligand, Npy3, that was incorporated into a Cu(II) coordination framework. This framework could undergo chemical oxidation, demonstrating significant potential in developing multifunctional frameworks (Hua et al., 2013).

Mechanism of Action

Target of Action

Tri(pyridin-4-yl)amine is a versatile compound that is often used as an intermediate in organic synthesis . It is also used as a ligand, participating in metal-catalyzed reactions . The primary targets of this compound are therefore the reactants in these chemical reactions.

Mode of Action

The mode of action of this compound is primarily through its interaction with other reactants in a chemical reaction. As a ligand, it can bind to metal ions and form coordination complexes . This interaction can facilitate various chemical reactions, including those involved in the synthesis of biologically active compounds .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the particular chemical reactions it is involved in. As an intermediate in organic synthesis, it can be part of numerous different pathways, leading to a wide variety of end products .

Pharmacokinetics

As a chemical used in synthesis, it’s likely that its bioavailability and pharmacokinetics would depend heavily on the specific context of its use, including factors like the presence of other chemicals and the conditions of the reaction .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the production of desired end products. In the context of organic synthesis, this could be a wide variety of different compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions of the reaction .

Safety and Hazards

Properties

IUPAC Name |

N,N-dipyridin-4-ylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGVLYLXTUFIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N(C2=CC=NC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

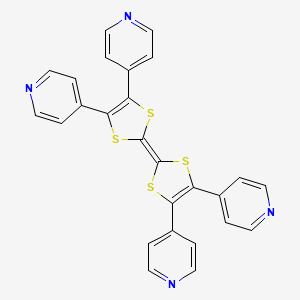

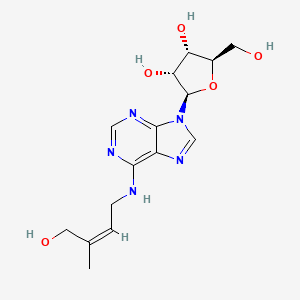

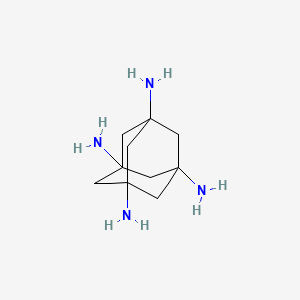

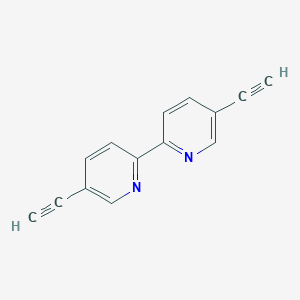

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.